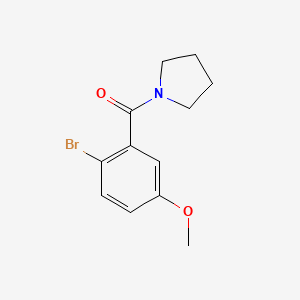

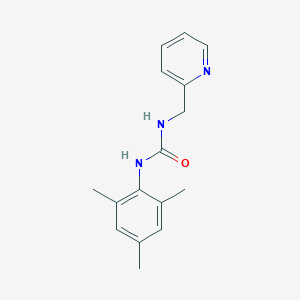

![molecular formula C15H18N2O2 B7511876 2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7511876.png)

2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. DMXAA was first synthesized in the 1980s and has since been the subject of numerous scientific studies.

Mecanismo De Acción

2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide works by activating the immune system and inducing the production of cytokines, which are proteins that play a critical role in the body's immune response. 2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide specifically targets the tumor vasculature, which is the network of blood vessels that supplies tumors with nutrients and oxygen. 2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide causes the tumor blood vessels to break down, leading to a reduction in blood flow to the tumor and ultimately resulting in tumor cell death.

Biochemical and Physiological Effects:

2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide has been shown to have a broad spectrum of activity against various types of cancer, including melanoma, lung cancer, and breast cancer. 2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide specifically targets the tumor vasculature, which is the network of blood vessels that supplies tumors with nutrients and oxygen. 2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide causes the tumor blood vessels to break down, leading to a reduction in blood flow to the tumor and ultimately resulting in tumor cell death. 2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide has also been studied for its potential as a radiosensitizer, which is a substance that can increase the sensitivity of cancer cells to radiation therapy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide in lab experiments is its broad spectrum of activity against various types of cancer. 2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide has also been shown to be effective at low concentrations, making it a potentially cost-effective treatment option. However, there are also limitations to using 2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide in lab experiments. 2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide is a synthetic compound that may not accurately reflect the complexity of natural compounds found in living organisms. Additionally, 2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide has been shown to have limited efficacy in some types of cancer, which may limit its potential as a treatment option.

Direcciones Futuras

There are several potential future directions for 2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide research. One area of focus is the development of new synthesis methods that could improve the efficiency and scalability of 2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide production. Another area of focus is the development of new formulations of 2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide that could improve its efficacy and reduce potential side effects. Additionally, there is a need for further research into the mechanisms of action of 2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide and its potential as a radiosensitizer. Finally, there is a need for clinical trials to determine the safety and efficacy of 2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide in humans.

Métodos De Síntesis

2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method is complex and requires specialized knowledge in organic chemistry. The final product is a white crystalline powder that is typically purified using chromatography techniques.

Aplicaciones Científicas De Investigación

2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to have a broad spectrum of activity against various types of cancer, including melanoma, lung cancer, and breast cancer. 2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide works by activating the immune system and inducing the production of cytokines, which are proteins that play a critical role in the body's immune response. 2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide has also been studied for its potential as a radiosensitizer, which is a substance that can increase the sensitivity of cancer cells to radiation therapy.

Propiedades

IUPAC Name |

2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-10-16-13(9-19-10)11-5-7-12(8-6-11)17-14(18)15(2,3)4/h5-9H,1-4H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWOCDFXROBGHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)NC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dichloro-N-[4-(5-oxo-1,2-dihydropyrazol-3-yl)phenyl]benzamide](/img/structure/B7511821.png)

![2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl(1-pyrrolidinyl)methanone](/img/structure/B7511840.png)

![3-(2-Chlorophenyl)-1-[(3-cyanophenyl)methyl]-1-methylurea](/img/structure/B7511850.png)

![N-[(5-bromofuran-2-yl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7511862.png)

![N-[(5-bromofuran-2-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7511867.png)

![1-[(3-Cyanophenyl)methyl]-3-(3-fluorophenyl)-1-methylurea](/img/structure/B7511870.png)

![methyl N-methyl-N-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B7511894.png)